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Compound of Interest

2-Methyl-6, 7-dihydro-2H-indazol-
4(5H)-one

Cat. No.: B1604673

Compound Name:

The unequivocal determination of a molecule's structure is the bedrock upon which all further
chemical and biological investigation is built. In the realm of drug development, where
molecular interactions govern therapeutic efficacy and toxicological profiles, structural
ambiguity is not an option. This guide presents a comprehensive, field-proven methodology for
the structural elucidation of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, a member of the
indazole class of N-heterocycles. Indazoles are a "privileged scaffold" in medicinal chemistry,
forming the core of numerous compounds with a wide spectrum of biological activities,
including anti-cancer and anti-inflammatory properties.[1][2][3] The elucidation process for this
specific molecule serves as a robust case study, illustrating the synergistic power of modern
spectroscopic techniques in navigating the complexities of N-heterocyclic ketones.[4] Our
approach is grounded in the principle of self-validation, where data from orthogonal analytical
methods are integrated to build an unassailable structural hypothesis.

Part 1: Foundational Characterization - Molecular
Formula and Functional Groups

Before delving into the intricate details of atomic connectivity, a foundational analysis is
essential to establish the molecular formula and identify the key functional groups. This initial
phase provides the fundamental constraints for the subsequent, more detailed structural
assembly.
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High-Resolution Mass Spectrometry (HRMS): Defining
the Elemental Composition

The first step is to ascertain the precise molecular formula. HRMS provides an extremely
accurate mass measurement of the parent ion, allowing for the confident determination of its
elemental composition.

Core Principle: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS
can distinguish between molecules that have the same nominal mass but different atomic
constituents. For our target compound, 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, the
expected molecular formula is CsH1o0N20.[5]

Experimental Protocol (Electrospray lonization - Time of Flight, ESI-TOF):

e Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol or
acetonitrile. This is further diluted to approximately 1-10 pg/mL.

e Infusion: The sample is infused into the ESI source at a flow rate of 5-10 puL/min.

« lonization: A high voltage is applied to the ESI needle, generating a fine mist of charged
droplets. The solvent evaporates, leading to the formation of gas-phase ions, primarily the
protonated molecule [M+H]*.

e Mass Analysis: The ions are accelerated into the TOF mass analyzer, which separates them
based on their mass-to-charge ratio.

o Data Analysis: The measured m/z of the [M+H]* ion is compared against the theoretical
mass calculated for the proposed formula, CsH11N20*. A mass accuracy of <5 ppm provides
high confidence in the formula assignment.

Parameter Expected Value
Molecular Formula CsH10N20
Theoretical Mass [M] 150.0793 Da
Theoretical Mass [M+H]* 151.0871 Da
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Fourier-Transform Infrared (FTIR) Spectroscopy: A
Functional Group Fingerprint

FTIR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and
non-destructive method for identifying the functional groups present in the molecule.

Core Principle: Different types of bonds (e.g., C=0, C-H, N-H, C=N) absorb infrared radiation at
characteristic frequencies, creating a unique spectral fingerprint.

Experimental Protocol (Attenuated Total Reflectance - ATR):

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal (typically diamond or germanium).

o Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is
recorded.

Expected Spectral Features and Interpretation:

. . Functional Group
Wavenumber (cm~?) Vibrational Mode L
Implication

Confirms the presence of a

ketone. The frequency

suggests conjugation,
~1680 cm~! (Strong) C=0 Stretch ] ]

consistent with an a,3-

unsaturated ketone system

within the ring.[6][7]

] ] Indicates the presence of the
~2950-2850 cm~1 Aliphatic C-H Stretch
CHz and CHs groups.

Characteristic of the indazole
~1610 cm~t & ~1500 cm~1 C=N/ C=C Stretch )
ring system.[2]

The presence of a strong carbonyl (C=0) absorption is the most critical piece of information
derived from the IR spectrum, confirming the "-one" designation in the compound's name.
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Part 2: The Core Analysis - Unraveling Connectivity
with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation,
providing unparalleled detail about the carbon-hydrogen framework of the molecule. We will
use a suite of 1D and 2D NMR experiments to piece the structure together atom by atom.[8]

Experimental Protocol (General NMR):

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL
of a deuterated solvent (e.g., CDClz or DMSO-de).[1]

 Internal Standard: Tetramethylsilane (TMS) is added as an internal reference (& = 0.00 ppm).

» Data Acquisition: *H, 3C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-
field NMR spectrometer (e.g., 400 MHz or higher).

1H and **C NMR: The Atomic Census

One-dimensional NMR provides an inventory of the unique proton and carbon environments
within the molecule.

Predicted *H NMR Data (400 MHz, CDCIs):
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Chemical Shift

Multiplicity Integration Assignment Rationale
(5 ppm)

Aromatic-like
proton on the
pyrazole ring,
deshielded by

adjacent nitrogen

~7.3 Singlet 1H H3

atoms.

Methyl group
_ directly attached
~3.8 Singlet 3H N-CHs )
to a nitrogen

atom.

Methylene (CH2)
) protons a to the
~2.8 Triplet 2H H5
carbonyl group,

deshielded.

Methylene (CH2)
) protons adjacent
~2.4 Triplet 2H H7 )
to the indazole

ring fusion.

Methylene (CHz)
protons coupled
to both H5 and
H7.

~2.1 Pentet 2H H6

Predicted 3C NMR Data (100 MHz, CDCIs) with DEPT-135 Analysis:
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Chemical Shift (6

DEPT-135 Phase Assignment Rationale
ppm)

Ketone carbonyl
~195 Absent C4 (C=0) carbon, highly
deshielded.[7][9]

Quaternary carbon at

~155 Absent C7a o )
the ring junction.
N Protonated carbon of
~135 Positive (CH) C3 )
the pyrazole ring.
Quaternary carbon at
~125 Absent C3a o )
the ring junction.
N Methyl carbon
~39 Positive (CHs) N-CHs )
attached to nitrogen.
) Methylene carbon a to
~37 Negative (CHz2) C5
the carbonyl.
~25 Negative (CHz2) C7 Methylene carbon.
~22 Negative (CH2) C6 Methylene carbon.

2D NMR: Building the Molecular Framework

Two-dimensional NMR experiments reveal the connectivity between the atoms identified in the
1D spectra.

Structure Elucidation Workflow using 2D NMR
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1D NMR Data 2D NMR Correlations Identifies
Aliphatic Chain

Structural Fragments
H NMR | COSsY
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I
13C NMR / DEPT > HSQC Assigns Protons
(Carbon Signals) (Direct C-H Bonds) to Carbons >
Fragment 2:
' Indazole Core + N-Me
HMBC
(Long-Range C-H Bonds)

Connects Fragments &
Confirms Quaternary Centers

Final Assembled Structure

Click to download full resolution via product page
Caption: Logical workflow for assembling the molecular structure using 2D NMR data.

o COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other, typically on adjacent carbons.

o Key Insight: A clear correlation path will be observed connecting the protons at & ~2.8 (H5)
to 6 ~2.1 (H6), and from & ~2.1 (H6) to & ~2.4 (H7). This unequivocally establishes the -
CH2(5)-CH2z(6)-CHz(7)- spin system of the six-membered ring.

e HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton
with the carbon atom it is directly attached to.

o Key Insight: This experiment allows for the definitive assignment of every protonated
carbon in the 13C spectrum. For example, the proton signal at  ~2.8 will show a cross-
peak to the carbon signal at & ~37, confirming this carbon as C5.

 HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful
experiment for final structure confirmation. It reveals correlations between protons and
carbons that are 2 or 3 bonds apart, allowing us to connect all the pieces of the puzzle.

o Crucial HMBC Correlations for Final Assembly:
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» H5 (0 ~2.8) - C4 (0 ~195) & C7 (d ~25): This correlation connects the aliphatic chain to
the carbonyl group, confirming the ketone's position at C4.

» H7 (0 ~2.4) - C7a (0 ~155): This links the six-membered ring to the indazole core at

one of the fusion carbons.

» H3 (0 ~7.3) - C3a (0 ~125) & C7a (0 ~155): These correlations lock in the position of

the pyrazole ring relative to the fused ring system.

» N-CHs (6 ~3.8) — C3 (0 ~135) & C3a (6 ~125): This definitively places the methyl group
on the N2 position of the indazole ring, a critical isomeric assignment.

Part 3: Final Validation and Conclusion

By integrating the data from all spectroscopic methods, we arrive at a single, self-consistent
structure. The HRMS provides the exact molecular formula. The FTIR confirms the presence of
the key ketone functional group. The comprehensive 1D and 2D NMR analysis then allows for
the complete and unambiguous assignment of every atom and bond in the molecule,
confirming the identity as 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one. This rigorous, multi-
technique approach ensures the highest level of scientific integrity, providing a solid foundation
for any subsequent research or development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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